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2,6-Dimethyl-4-hydroxythiophenol -

2,6-Dimethyl-4-hydroxythiophenol

Catalog Number: EVT-8705956
CAS Number:
Molecular Formula: C8H10OS
Molecular Weight: 154.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,6-Dimethyl-4-hydroxythiophenol, also known as 4-mercapto-2,6-dimethylphenol, is an organic compound characterized by a thiol group (-SH) and two methyl groups attached to a phenolic ring. Its molecular formula is C8H10OS\text{C}_8\text{H}_{10}\text{OS}. The compound is notable for its potential applications in various fields, including chemistry, biology, and materials science.

Source

This compound is derived from the parent compound 2,6-dimethylphenol through the introduction of a thiol group. It can be synthesized via several methods that typically involve the reaction of 2,6-dimethylphenol with hydrogen sulfide or sulfur chloride in the presence of reducing agents.

Classification

2,6-Dimethyl-4-hydroxythiophenol falls under the category of organosulfur compounds and thiophenols. It is classified as a phenolic compound due to the presence of the hydroxyl (-OH) group on the aromatic ring.

Synthesis Analysis

Methods

The synthesis of 2,6-dimethyl-4-hydroxythiophenol can be achieved through various approaches:

  1. Reaction with Hydrogen Sulfide: A common method involves treating 2,6-dimethylphenol with hydrogen sulfide in the presence of catalysts under mild conditions to yield 4-mercapto-2,6-dimethylphenol.
  2. Sulfur Chloride Method: Another approach includes reacting sulfur chloride with 2,6-dimethylphenol followed by reduction using zinc in hydrochloric acid. This method allows for the formation of the thiophenol derivative while purifying through crystallization or chromatography .
  3. Continuous Flow Reactors: In industrial settings, more efficient processes utilizing continuous flow reactors are employed to optimize yield and purity.

Technical Details

The reaction conditions typically involve mild temperatures and atmospheric pressure, which facilitate the formation of the thiophenol without significant degradation of the phenolic structure. The choice of catalyst and reducing agent can significantly impact the efficiency and yield of the synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 2,6-dimethyl-4-hydroxythiophenol consists of a benzene ring substituted with two methyl groups at positions 2 and 6, a hydroxyl group at position 4, and a thiol group. The structural formula can be represented as follows:

C8H10OS\text{C}_8\text{H}_{10}\text{OS}

Data

Key structural data include:

  • Molecular Weight: Approximately 170.23 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is generally around room temperature.
  • Solubility: Soluble in organic solvents like ethanol and ether but less so in water due to its hydrophobic methyl groups.
Chemical Reactions Analysis

Reactions

2,6-Dimethyl-4-hydroxythiophenol participates in several notable chemical reactions:

  1. Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids when treated with oxidizing agents such as hydrogen peroxide or potassium permanganate .
  2. Reduction: The compound can undergo reduction reactions to form thiolate ions or other derivatives when treated with reducing agents like sodium borohydride .
  3. Nucleophilic Substitution: The phenolic hydroxyl group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides .

Technical Details

These reactions are facilitated by the unique electronic properties imparted by both the thiol and hydroxyl groups, which enhance their reactivity compared to simple phenols.

Mechanism of Action

Process

The mechanism of action for 2,6-dimethyl-4-hydroxythiophenol primarily involves its interaction with biological targets through its functional groups:

  1. Covalent Bond Formation: The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function and activity.
  2. Hydrogen Bonding: The hydroxyl group allows for hydrogen bonding interactions that can influence biological pathways and molecular recognition processes .

Data

Research indicates that compounds similar to 2,6-dimethyl-4-hydroxythiophenol exhibit antimicrobial and antioxidant properties, suggesting potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow liquid or solid depending on purity.
  • Odor: Characteristic sulfurous odor associated with thiols.

Chemical Properties

  • Acidity: The compound exhibits greater acidity than phenolic compounds due to the presence of the thiol group.
  • Reactivity: Highly nucleophilic due to the thiolate formation capability; reacts readily with electrophiles.

Relevant Data or Analyses

Data suggests that 2,6-dimethyl-4-hydroxythiophenol has significant stability under standard atmospheric conditions but may degrade under extreme oxidative conditions.

Applications

Scientific Uses

  1. Organic Synthesis: Utilized as a building block for synthesizing more complex organic molecules.
  2. Biological Research: Investigated for its potential antimicrobial and antioxidant properties; may have applications in drug development .
  3. Material Science: Employed in producing specialty chemicals and materials due to its unique chemical properties.
Synthetic Methodologies and Reaction Optimization

Thiolation Strategies for Phenolic Derivatives Using Disulfur Dichloride and Metal Catalysts

The electrophilic thiolation of phenolic precursors represents a cornerstone synthetic approach to 2,6-dimethyl-4-hydroxythiophenol. This methodology exploits the reaction between 2,6-dimethylphenol and disulfur dichloride (S₂Cl₂) to install the thiol functionality. The process initiates with the formation of a thioether intermediate via electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic sulfur center of S₂Cl₂. This step occurs under controlled temperatures (-10°C to 0°C) in anhydrous chlorinated solvents to prevent hydrolysis and polysulfide formation [1].

The resulting bis(2,3-dimethyl-4-hydroxyphenyl) sulfide intermediate requires subsequent reductive cleavage to liberate the free thiol. Zinc (Zn) serves as the preferred reducing agent in acetic acid/methanol solvent systems, achieving near-quantitative conversion to 2,6-dimethyl-4-hydroxythiophenol at ambient temperature. Zinc's effectiveness stems from its ability to donate electrons without generating highly acidic conditions that might promote side reactions or compromise acid-sensitive functional groups. The reaction proceeds through a stepwise electron transfer mechanism, where Zn reduces the S-S bond, followed by protonolysis of the C-S bond on one aromatic ring, ultimately yielding the thiophenol product [1] [2].

Catalytic methodologies offer alternatives to stoichiometric metal reduction. Copper(I) iodide (CuI) complexes with nitrogen-donor ligands (e.g., 1,10-phenanthroline) demonstrate efficacy in promoting the reductive cleavage under milder conditions. The copper catalyst facilitates electron transfer at lower temperatures (40-60°C), reducing reaction times by approximately 50% compared to zinc-mediated reductions. This catalytic system operates via a radical anion pathway, where the copper center mediates single-electron transfers to the disulfide moiety [2].

Table 1: Comparative Analysis of Reduction Systems for Thioether Cleavage

Reducing AgentTemperature (°C)Reaction Time (h)Solvent SystemYield (%)
Zinc dust258-12AcOH/MeOH (3:1)90-95
Copper(I) Iodide/Ligand504-6DMF85-88
Sodium Borohydride01EtOH/H₂O (9:1)70-75

Reductive Demercaptoalkylation Pathways in Thiophenol Synthesis

The aromatic thiol-mediated N-O bond cleavage presents a sophisticated reductive demercaptoalkylation strategy applicable to protected derivatives of 2,6-dimethyl-4-hydroxythiophenol. This methodology exploits the unique radical reactivity of aromatic thiolates under physiological pH conditions, contrasting sharply with traditional acidic zinc reduction. The mechanism initiates with deprotonation of the aromatic thiol (e.g., 4-mercaptophenylacetic acid, MPAA) at near-neutral pH (7.3), generating a thiolate anion. Molecular oxygen oxidizes this thiolate to the corresponding thiyl radical (ArS•), which subsequently forms a disulfide radical anion (ArSSAr•⁻) through electron transfer processes [2].

The disulfide radical anion acts as a potent single-electron reductant, cleaving the N-O bond in auxiliaries like 2-aminooxyethanethiol with remarkable efficiency. This pathway operates effectively at pH 7.3, demonstrating pH-dependent efficiency that correlates directly with thiolate concentration. Crucially, the reaction exhibits distinct chemoselectivity for aromatic thiols over aliphatic counterparts. Electron-deficient aromatic thiols (e.g., 4-nitrothiophenol, pKa 4.5) demonstrate enhanced reduction kinetics due to increased stabilization of the thiyl radical and the disulfide radical anion, achieving yields exceeding 80% within 24 hours. In contrast, aliphatic thiols (e.g., glutathione, pKa 9.1) remain protonated at physiological pH and are ineffective reductants under these conditions [2].

Table 2: Thiol pKa Values and N-O Bond Cleavage Efficiency

Thiol ReagentpKa% Deprotonated at pH 7.3Cleavage Yield (%)
4-Nitrothiophenol4.5>99%81
4-Mercaptophenylacetic acid6.6~85%73
4-Hydroxythiophenol7.0~65%0
Glutathione9.1<5%0
Dithiothreitol9.2<5%0

The radical nature of this reduction pathway is confirmed by mechanistic probes: freeze-thaw degassing under argon atmosphere completely inhibits product formation, while increased headspace oxygen accelerates the reaction. This pathway offers significant advantages for synthesizing 2,6-dimethyl-4-hydroxythiophenol derivatives sensitive to acidic conditions or metal contamination, particularly in pharmaceutical applications requiring high purity [2].

Solvent-Mediated Selectivity in Thioether Intermediate Formation

The initial electrophilic thiolation step dictates overall process efficiency for 2,6-dimethyl-4-hydroxythiophenol synthesis, with solvent choice critically influencing regioselectivity and intermediate stability. Chlorinated solvents (dichloromethane, chloroform) provide optimal reaction control during S₂Cl₂-mediated thioether formation. Their low nucleophilicity prevents undesirable side reactions with the highly electrophilic disulfur dichloride, while their moderate polarity facilitates dissolution of both phenolic substrates and the resulting thioether intermediates. Reactions conducted in dichloromethane at -20°C yield the bis(2,3-dimethyl-4-hydroxyphenyl) sulfide intermediate with >95% regioselectivity and minimal polysulfide formation [1] [3].

Protic solvents introduce significant complications. Methanol or ethanol promotes competitive alkoxylation and ether formation due to nucleophilic attack on the S₂Cl₂. Even trace water in solvent systems leads to hydrolysis, generating sulfurous acid derivatives that catalyze oxidative coupling of phenolic starting materials, reducing yields by 30-40%. Therefore, rigorous solvent drying (molecular sieves) and moisture-free conditions are essential for high-yielding thioether synthesis [1].

Beyond reaction control, solvents profoundly influence the physical properties of intermediates. High-boiling polar aprotic solvents (dimethylformamide, dimethylacetamide) facilitate subsequent reduction steps due to enhanced solubility of zinc salts or copper catalysts. However, these solvents can coordinate to metal centers during reduction, potentially altering reaction pathways. For example, dimethylformamide (DMF) coordinates to copper(I), stabilizing the active catalyst species and enabling efficient electron transfer at lower temperatures (50°C vs. 80°C in toluene). This coordination effect enhances the sustainability profile by reducing energy requirements [2] [3].

The emergence of sol-gel processing techniques offers novel solvent-mediated control strategies. Chemically tailored metal alkoxides modified with chelating ligands (Schiff bases, carboxylic acids) influence hydrolysis-condensation processes at a molecular level. While not directly applied to 2,6-dimethyl-4-hydroxythiophenol synthesis, these principles demonstrate how solvent-ligand interactions can direct reaction pathways. For instance, modification of tin oxide precursors with carboxylic acids generates nano-structured materials (rods, wires), suggesting analogous approaches could optimize thioether intermediate morphology for subsequent reduction [3].

Scalability Challenges in Multi-Step Industrial Synthesis

Translating laboratory-scale synthesis of 2,6-dimethyl-4-hydroxythiophenol to industrial production encounters significant material compatibility and process intensification challenges. The corrosive nature of disulfur dichloride necessitates specialized reactor materials (Hastelloy, glass-lined steel) to prevent metal leaching during large-scale thioether formation. Even trace metal contamination (<10 ppm) can catalyze decomposition pathways during the reduction step, diminishing final product yield and purity. Furthermore, zinc dust generates voluminous sludge (zinc salts) requiring costly filtration and disposal steps, contributing 30-40% to the overall waste management costs in traditional batch processes [1] [3].

Gas-liquid mass transfer limitations severely constrain traditional batch reactors during critical steps. The reduction with zinc generates hydrogen gas, which forms insulating layers around metal surfaces, drastically reducing reaction efficiency beyond the 100-gram scale. Similarly, oxygen exclusion during aromatic thiol-mediated N-O cleavage becomes increasingly challenging in larger vessels, leading to inconsistent results due to variable oxygen concentrations within the reactor. These mass transfer limitations result in reaction time increases of 300-400% when scaling from 100g to 50kg batches [8].

Continuous flow chemistry addresses these scalability constraints through enhanced process control. Microreactor systems enable precise regulation of disulfur dichloride stoichiometry (using mass flow controllers) and residence time, minimizing polysulfide byproducts. The high surface-area-to-volume ratio (10,000 m²/m³ vs. 100 m²/m³ in batch reactors) ensures efficient heat removal during the exothermic thioether formation, preventing thermal degradation. For reduction steps, packed-bed reactors with immobilized zinc or copper catalysts facilitate continuous operation without metal sludge formation. Back-pressure regulators (BPRs) maintain pressurized conditions (10-20 bar), enhancing gas solubility (H₂ from zinc reduction, O₂ for aromatic thiol systems) and preventing vapor lock. Flow systems demonstrate a 4-fold reduction in reaction time and 20% increase in yield compared to batch processing at multi-kilogram scales [8].

Table 3: Scalability Parameters: Batch vs. Flow Systems

ParameterBatch ReactorContinuous Flow System
Heat transfer coefficient50-500 W/m²K1,000-5,000 W/m²K
Mass transfer coefficient (kLa)0.01-0.05 s⁻¹0.1-0.5 s⁻¹
Scale-up factor10-50x>1,000x
Reaction time (reduction step)8-12 hours15-30 minutes
Zinc sludge generation3 kg/kg productNone (immobilized catalyst)

Properties

Product Name

2,6-Dimethyl-4-hydroxythiophenol

IUPAC Name

3,5-dimethyl-4-sulfanylphenol

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

InChI

InChI=1S/C8H10OS/c1-5-3-7(9)4-6(2)8(5)10/h3-4,9-10H,1-2H3

InChI Key

MXYBKOOVIJKEBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S)C)O

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